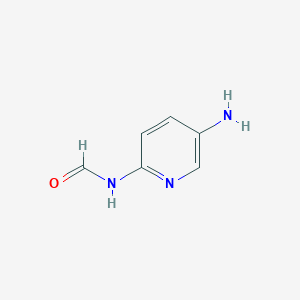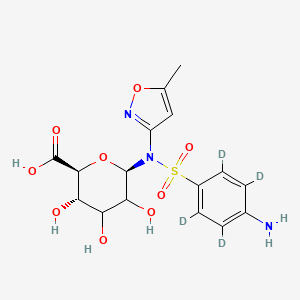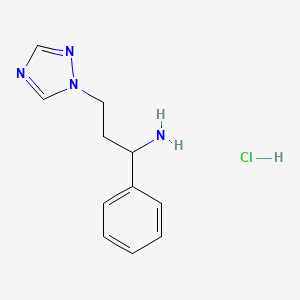
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is a synthetic compound with the molecular formula C20H26O6S and a molecular weight of 394.48 . It is characterized by its nearly colorless crystalline appearance . This compound is a derivative of epiestriol, a type of estrogen, and features a cyclic sulfone group, which contributes to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone typically involves the following steps :
Starting Material: The synthesis begins with epiestriol, which is chemically modified to introduce the methoxymethyl group at the 3-position.
Formation of Cyclic Sulfone: The cyclic sulfone group is introduced through a series of reactions involving sulfonation and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyclic sulfone group to sulfides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
科学的研究の応用
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone has several scientific research applications:
作用機序
The mechanism of action of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone involves its interaction with estrogen receptors. The methoxymethyl group and cyclic sulfone moiety contribute to its binding affinity and selectivity for these receptors . Upon binding, the compound can modulate the expression of estrogen-responsive genes, influencing various physiological processes .
類似化合物との比較
Similar Compounds
3-Methoxymethyl-16alpha,17beta-epiestriol: Lacks the cyclic sulfone group, resulting in different chemical properties and biological activities.
16alpha,17beta-Epiestriol-O-cyclic sulfone: Lacks the methoxymethyl group, affecting its reactivity and interactions with biological targets.
Uniqueness
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is unique due to the presence of both the methoxymethyl group and the cyclic sulfone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C20H26O5S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(1R,2S,4S,8R,9S,12S)-16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3/t15-,16-,17+,18+,19+,20+/m1/s1 |
InChIキー |
JVVUTCZABCFENT-MILMJNAHSA-N |
異性体SMILES |
CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)C[C@H]5[C@@H]4OS(=O)(=O)O5)C |
正規SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)




![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)


![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)

![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)


